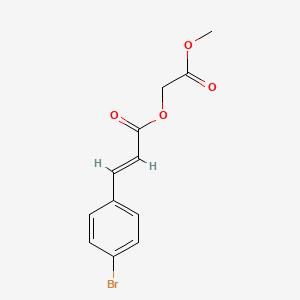![molecular formula C18H13BrN6OS B10959562 2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10959562.png)
2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
imidazoles . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the cyclization of appropriate precursors. For instance, the reaction of a 4-bromo-1H-pyrazole derivative with a 2-furyl-substituted compound can lead to the formation of the desired product.
Reaction Conditions:: The specific conditions depend on the chosen synthetic route. Typically, these reactions occur under mild to moderate temperature and pressure, using suitable catalysts or reagents.
Industrial Production:: While no specific industrial production method is widely reported for this compound, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity:: The compound undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on the functional groups, it may be oxidized or reduced.
Cyclization: The triazolo ring can form via intramolecular cyclization.
Bromination: Use bromine or N-bromosuccinimide (NBS) for bromination.
Reductive Amination: Employ reducing agents like sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or Lewis acids can promote cyclization.
Major Products:: The major product is the titled compound itself, with its unique fused ring system.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its structural features.
Chemistry: Used as a building block for designing new molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, it’s essential to explore related compounds with similar structural motifs. Researchers often compare it to other heterocyclic molecules to understand its uniqueness.
Properties
Molecular Formula |
C18H13BrN6OS |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[5-[(4-bromopyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C18H13BrN6OS/c19-10-6-21-24(7-10)8-11-4-5-13(26-11)16-22-17-15-12-2-1-3-14(12)27-18(15)20-9-25(17)23-16/h4-7,9H,1-3,8H2 |
InChI Key |
NUZWSMCDRGBCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C=C(C=N6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959485.png)
![ethyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10959493.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959499.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10959500.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10959513.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10959518.png)
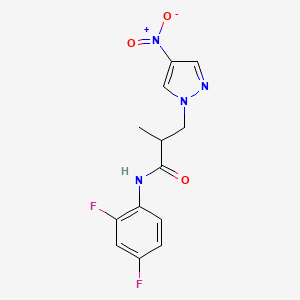
![ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10959527.png)
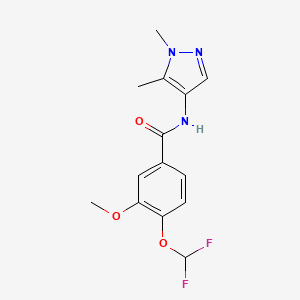
![(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B10959534.png)
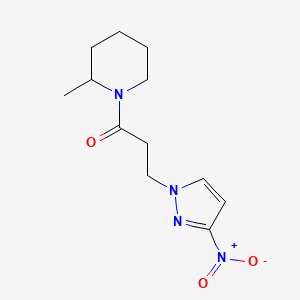
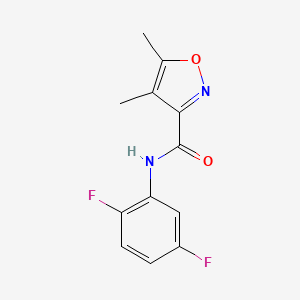
![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B10959566.png)
